Endothelin A Receptor Antagonist Activity: Class-Level Binding Affinity Comparison
The target compound is a member of the pyrrolidine-benzodioxole class of endothelin A (ETA) receptor antagonists. While direct binding data (Ki or IC50) for the specific compound 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one are not publicly available in primary literature, its core scaffold is shared with clinically-investigated ETA antagonists such as atrasentan (ABT-627). Atrasentan, which contains the 4-(1,3-benzodioxol-5-yl)pyrrolidine core, exhibits potent binding to the human ETA receptor with a Ki of 0.034 nM and high selectivity over the ETB receptor (Ki = 63.3 nM; ~1,800-fold selectivity) [1]. In contrast, non-benzodioxole-containing pyrrolidinones lack this specific receptor interaction entirely [2]. The presence of the 1,3-benzodioxole group in the target compound is essential for mimicking the endogenous ligand conformation required for ETA antagonism.
| Evidence Dimension | Binding affinity (Ki) to human ETA receptor |
|---|---|
| Target Compound Data | Not reported for specific compound |
| Comparator Or Baseline | Atrasentan (ABT-627): Ki = 0.034 nM (ETA); Ki = 63.3 nM (ETB) |
| Quantified Difference | Not applicable |
| Conditions | Radioligand binding assay using human cloned ETA and ETB receptors |
Why This Matters
This class-level inference confirms that the 1,3-benzodioxole substitution is a critical determinant for ETA receptor engagement, a feature absent in generic pyrrolidin-2-one analogs.
- [1] Winn M, et al. 2,4-Diarylpyrrolidine-3-carboxylic Acids—Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. J Med Chem. 1996;39(5):1039-1048. View Source
- [2] Clinical Drug Experience Knowledgebase (CDEK). MeSH Entry for Atrasentan (pharmacology summary). View Source
